Scutebarbatine C
Beschreibung
Eigenschaften
Molekularformel |
C33H35NO8 |
|---|---|
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
[(1R,2S,3R,4R,4aR,8S,8aS)-2-benzoyloxy-3,8-dihydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-1,2,4a,5-tetrahydronaphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C33H35NO8/c1-30(16-14-21-18-25(35)40-20-21)24-13-8-15-31(2,38)32(24,3)26(41-29(37)23-12-9-17-34-19-23)27(33(30,4)39)42-28(36)22-10-6-5-7-11-22/h5-12,14-19,24,26-27,38-39H,13,20H2,1-4H3/b16-14+/t24-,26+,27+,30-,31+,32+,33+/m1/s1 |
InChI-Schlüssel |
XOXFENMJJYQPJP-VPHYOZAUSA-N |
Isomerische SMILES |
C[C@@]1(C=CC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C)O |
Kanonische SMILES |
CC1(C=CCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C)O |
Herkunft des Produkts |
United States |
Q & A
What methodologies are used to isolate and structurally characterize Scutebarbatine C from plant extracts?
Basic Research Question
Scutebarbatine C is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography, guided by bioactivity assays. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and mass spectrometry (MS) for molecular weight determination. Advanced techniques like X-ray crystallography may confirm stereochemistry .
How do researchers validate the purity and stability of Scutebarbatine C in experimental settings?
Basic Research Question
Purity is validated using HPLC with UV detection or LC-MS, while stability studies involve stress testing (e.g., exposure to heat, light, or varying pH). Quantitative analysis via calibration curves and comparison with reference standards ensures reproducibility. Data reliability is assessed through triplicate measurements and uncertainty calculations .
What molecular docking approaches are employed to study Scutebarbatine C’s interactions with bacterial targets?
Advanced Research Question
Studies use AutoDock 4.2 or similar software to simulate binding affinities against bacterial proteins (e.g., DNA gyrase, MurD ligase). Parameters include Gibbs free energy (ΔG, in kcal/mol) and binding poses analyzed via Chimera or Discovery Studio. For example, Scutebarbatine analogs show ΔG values ranging from -8.5 to -10.2 kcal/mol against cell wall synthesis enzymes .
How should researchers resolve contradictions in Scutebarbatine C’s reported antimicrobial efficacy across studies?
Advanced Research Question
Contradictions may arise from variations in bacterial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), or compound solubility. Mitigation strategies include:
- Standardizing protocols (CLSI guidelines).
- Reporting minimum inhibitory concentrations (MICs) with control compounds.
- Using statistical tools (e.g., ANOVA) to assess significance of differences .
What experimental designs optimize Scutebarbatine C’s bioavailability for in vivo studies?
Advanced Research Question
Bioavailability enhancement strategies include:
- Formulation : Nanoencapsulation or liposomal delivery.
- Pharmacokinetic profiling : LC-MS/MS to monitor plasma concentrations.
- Synergy assays : Co-administration with permeation enhancers (e.g., cyclodextrins). Metabolic stability is assessed using liver microsome models .
How can researchers differentiate Scutebarbatine C’s apoptosis-inducing mechanisms from other bioactive alkaloids?
Advanced Research Question
Mechanistic differentiation involves:
- Pathway inhibition assays : MAPK/ER stress markers (e.g., caspase-3, Bcl-2) via Western blot.
- Comparative docking : Binding affinity comparisons with analogs like Scutebarbatine A.
- Gene knockout models : CRISPR/Cas9 to silence target proteins (e.g., IL-1β) and observe phenotypic changes .
What criteria define a robust research question for studying Scutebarbatine C’s structure-activity relationships (SAR)?
Basic Research Question
A robust SAR question must:
- Address a literature gap (e.g., unexplored substituents on the diterpenoid backbone).
- Be feasible within available resources (e.g., synthetic accessibility of analogs).
- Use measurable outcomes (e.g., MICs, IC50 values).
- Align with mechanistic hypotheses (e.g., hydrogen bonding vs. hydrophobic interactions) .
How do in vitro and in vivo models for Scutebarbatine C’s antitumor activity differ in methodological rigor?
Advanced Research Question
In vitro models (e.g., HepG2 cells) prioritize high-throughput screening but lack pharmacokinetic relevance. In vivo models (e.g., xenograft mice) require ethical compliance and controls for immune response. Bridging the gap involves 3D organoid cultures and PK/PD modeling to extrapolate doses .
What statistical methods are critical for analyzing dose-response relationships in Scutebarbatine C studies?
Advanced Research Question
Non-linear regression (e.g., Hill equation) calculates EC50/IC50 values. Bootstrap resampling quantifies confidence intervals. Synergy indices (e.g., Combination Index) evaluate interactions with antibiotics. Software like GraphPad Prism or R packages (drc, SynergyFinder) are standard .
How can researchers ensure reproducibility in Scutebarbatine C’s ethnopharmacological studies?
Basic Research Question
Reproducibility requires:
- Standardized plant sourcing : Voucher specimens deposited in herbariums.
- Detailed extraction protocols : Solvent ratios, temperatures, and durations.
- Open data practices : Raw NMR/MS spectra in public repositories.
- Negative controls : Inclusion of solvent-only and reference compound groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
